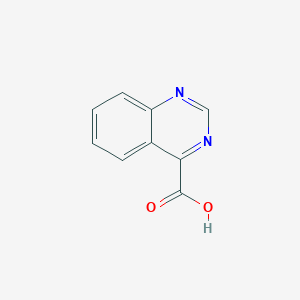

Quinazoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

quinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTWMWCZTAKZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Synthesis of Quinazoline-4-carboxylic Acid from Isatin: A Modular, One-Pot Approach

Abstract

The quinazoline core is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Quinazoline-4-carboxylic acid, in particular, serves as a critical synthon, offering a reactive handle for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of a robust and efficient synthetic route to quinazoline-4-carboxylic acids, commencing from the readily available starting material, isatin. We will dissect the strategic ring-opening of the isatin core, followed by a one-pot, three-component cyclocondensation. This methodology circumvents the limitations of classical named reactions, offering a streamlined path to the target scaffold. Detailed, field-tested protocols, mechanistic insights, and strategies for downstream derivatization are presented to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in drug development, renowned for its broad spectrum of biological activities. Its derivatives have been successfully developed as anticancer agents (e.g., Icotinib, Lapatinib), antihypertensives (e.g., Prazosin), and inhibitors of various kinases and biological receptors.[2][4][5] The power of this scaffold lies in its rigid, planar structure and its capacity for diverse substitution, allowing for fine-tuning of its pharmacodynamic and pharmacokinetic properties.

Isatin (1H-indole-2,3-dione) is an exceptionally versatile building block in heterocyclic synthesis.[6] While its direct use in reactions like the Pfitzinger synthesis leads to quinoline-4-carboxylic acids[7][8], a more nuanced strategy involving the cleavage of its internal amide bond unlocks a pathway to the quinazoline framework. This guide focuses on this latter, highly effective approach.

Core Synthetic Strategy: Isatin Ring-Opening as the Gateway

The synthesis hinges on a critical initial step: the base-catalyzed hydrolytic ring-opening of isatin. This transformation converts the indole-2,3-dione structure into the salt of (2-aminophenyl)glyoxylic acid (also referred to as (2-aminophenyl)-oxo-acetic acid). This intermediate is the linchpin of the entire synthesis, as it unmasks an aniline amine and a keto-acid moiety, primed for subsequent cyclization.

Mechanism of Hydrolysis

The reaction proceeds via nucleophilic attack of a hydroxide ion on the C2 carbonyl (the amide carbon) of isatin. This is the more electrophilic of the two carbonyls due to its attachment to the ring nitrogen. The subsequent cleavage of the C2-N1 amide bond results in the formation of the sodium or potassium salt of the keto-acid, which is stable in the basic solution.[4][7]

Caption: Base-catalyzed hydrolytic ring-opening of isatin.

Experimental Protocol: Preparation of the (2-aminophenyl)glyoxylate Intermediate

This protocol describes the in-situ generation of the key intermediate, which is typically used directly in the next step without isolation.[4][9]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add isatin (10.0 g, 67.9 mmol).

-

Reagent Addition: Add a solution of sodium hydroxide (2.72 g, 67.9 mmol) dissolved in 100 mL of ethanol.

-

Reaction: Stir the mixture at room temperature. The deep orange-red color of the isatin suspension will gradually fade to a yellow solution as the ring-opening proceeds to form the sodium (2-aminophenyl)glyoxylate. The reaction is typically complete within 1-2 hours.

-

Proceed to Next Step: The resulting solution/suspension is used directly in the subsequent one-pot condensation.

The One-Pot Three-Component Cyclocondensation

With the key intermediate formed, the construction of the quinazoline ring is achieved through a one-pot, three-component reaction. The components are:

-

(2-aminophenyl)glyoxylate: The ring-opened isatin.

-

An Aldehyde: The source of the C2 substituent on the final quinazoline ring.

-

Ammonium Acetate: Serves as the nitrogen source for N3 of the quinazoline ring and its acetate counter-ion can facilitate the reaction.[4][9]

Proposed Reaction Mechanism

Two primary pathways are proposed for the formation of the quinazoline ring under these conditions.[9] Both pathways converge on a 1,2-dihydroquinazoline intermediate, which is subsequently oxidized (often by air) to the aromatic quinazoline product.

-

Path A: The aniline amine of the hydrolyzed isatin condenses with the aldehyde to form an aldimine intermediate. This is followed by reaction with ammonia (from ammonium acetate) and subsequent cyclization.

-

Path B: The aldehyde first reacts with ammonia to form an aldimine, which then reacts with the aniline of the hydrolyzed isatin, followed by cyclization and aromatization.

Caption: Proposed mechanistic pathways for the three-component synthesis.

Experimental Protocol: Synthesis of 2-Aryl-quinazoline-4-carboxylic Acid

This protocol is adapted from a reported synthesis of 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid.[4]

-

Reaction Setup: To the flask containing the (2-aminophenyl)glyoxylate solution from Section 1.2, add 4-chlorobenzaldehyde (9.55 g, 67.9 mmol) and ammonium acetate (15.7 g, 203.8 mmol).

-

Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Cooling and Precipitation: After completion, cool the mixture to room temperature, then place it in an ice bath. The sodium salt of the this compound may precipitate.

-

Acidification: Slowly add 1M hydrochloric acid (HCl) to the stirred mixture until the pH is approximately 3-4. This protonates the carboxylate, causing the free carboxylic acid to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

-

Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

Data Summary

The following table summarizes typical reaction parameters for this synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Isatin | 4-Chlorobenzaldehyde | Ammonium Acetate | Ethanol | Reflux (~80) | 4-6 | 75-85% |

| Isatin | Benzaldehyde | Ammonium Acetate | Ethanol | Reflux (~80) | 4-6 | 70-80% |

Downstream Derivatization: Expanding Molecular Complexity

The carboxylic acid group at the C4 position is a versatile functional handle for further synthetic modifications, primarily through the formation of esters and amides.[4][9]

Caption: Synthetic pathways for the derivatization of the carboxylic acid.

Protocol: Fischer Esterification

-

Setup: Suspend the this compound (1.0 mmol) in the desired alcohol (e.g., ethanol, 20 mL).

-

Catalyst: Carefully add 3-4 drops of concentrated sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux for 6-8 hours.

-

Workup: Cool the reaction, and if a precipitate forms, filter it. If not, reduce the solvent volume under reduced pressure and neutralize carefully with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the ester.[4]

Protocol: Amide Synthesis via Acid Chloride

-

Acid Chloride Formation: Suspend the this compound (1.0 mmol) in thionyl chloride (SOCl₂, 5 mL). Heat to reflux for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride, which is often used immediately.[4][9]

-

Amidation: Dissolve the crude acid chloride in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath. Add the desired amine (1.1 mmol) and a non-nucleophilic base like triethylamine (1.2 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Conclusion

The synthesis of this compound from isatin via a ring-opening and subsequent one-pot, three-component condensation represents a highly efficient and modular strategy. This approach leverages readily available starting materials to construct a valuable heterocyclic scaffold. The ease of the initial synthesis, coupled with the functional versatility of the carboxylic acid product for downstream derivatization, makes this methodology a powerful tool for researchers, scientists, and drug development professionals engaged in the creation of novel, biologically active molecules.

References

-

Pfitzinger reaction - Wikipedia. [Link]

-

Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. [Link]

-

Zhang, Z., et al. (2024). Access to Spiro-Quinazolines via an Acid-Catalyzed Ring-Opening of Isatins with N-Alkylureas. The Journal of Organic Chemistry. [Link]

-

Poomathi, N., et al. (2015). isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry. [Link]

-

Lv, Q., et al. (2013). A simple one-pot synthesis of quinoline-4-carboxylic acid derivatives by Pfitzinger reaction of isatin with ketones in water. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Abdel-Ghani, T. M., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. [Link]

-

Poomathi, N., et al. (2015). ChemInform Abstract: Reaction of Isatins with 6-Amino Uracils and Isoxazoles: Isatin Ring-opening vs. Annulations and Regioselective Synthesis of Isoxazole Fused Quinoline Scaffolds in Water. ResearchGate. [Link]

-

Al-Wahaibi, L. H., et al. (2025). Synthesis of isatin–quinazoline. ResearchGate. [Link]

-

Gök, D. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. SciSpace. [Link]

-

Elghamry, I., & Al-Faiyz, Y. A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. [Link]

-

Abdel-Ghani, T. M., et al. (2022). Synthetic and design strategy for isatin and 4-aminoquinazoline hybrids. ResearchGate. [Link]

-

Yadav, V., et al. (2012). Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research. [Link]

-

Al-Amiery, A. A. (2013). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). [Link]

-

Quinazoline synthesis. Organic Chemistry Portal. [Link]

-

Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica & Pharmaceutica Indica. [Link]

-

Kumar, V., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Future Medicinal Chemistry. [Link]

-

Iraji, A., et al. (2025). Synthesis of quinazoline-isatin conjugates 16–34. ResearchGate. [Link]

-

Tiwary, B. K., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Biological Therapeutics. [Link]

-

Abdel-Ghani, T. M., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

-

Li, M., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. [Link]

-

Gök, D. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. ResearchGate. [Link]

Sources

- 1. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. omicsonline.org [omicsonline.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. jocpr.com [jocpr.com]

- 9. scispace.com [scispace.com]

Spectroscopic Characterization of Quinazoline-4-carboxylic Acid

An In-depth Technical Guide

Introduction

Quinazoline-4-carboxylic acid is a heterocyclic organic compound featuring a quinazoline core—a bicyclic system where benzene and pyrimidine rings are fused. This scaffold is of paramount interest to researchers, scientists, and drug development professionals due to its prevalence in a wide array of pharmacologically active molecules.[1][2] Derivatives of the quinazoline core exhibit diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][3]

Given its significance as a foundational building block in medicinal chemistry, the unambiguous structural confirmation and purity assessment of this compound are critical prerequisites for any research or development endeavor. Spectroscopic analysis provides the definitive data required for this purpose. This guide offers a comprehensive, in-depth exploration of the multi-technique spectroscopic characterization of this core molecule, moving beyond mere data presentation to explain the causality behind experimental choices and interpretation strategies. Our approach integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating analytical workflow.

Molecular Structure and Functional Groups

A thorough characterization begins with a fundamental understanding of the molecule's structure. This compound (Molecular Formula: C₉H₆N₂O₂; Molecular Weight: 174.16 g/mol ) consists of the rigid, aromatic quinazoline ring system with a carboxylic acid substituent at position 4.[4]

The key structural features to be interrogated by spectroscopy are:

-

The protons on the fused benzene ring (positions 5, 6, 7, 8).

-

The proton on the pyrimidine ring (position 2).

-

The acidic proton of the carboxyl group (-COOH).

-

The carbon skeleton, including the distinct aromatic, heterocyclic, and carboxyl carbons.

-

The vibrational modes of the C=O, O-H, C=N, and C=C functional groups.

-

The conjugated π-electron system responsible for UV absorption.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and number of atoms in a molecule. For a planar, aromatic system like this, NMR is exceptionally powerful.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Causality: ¹H NMR is the first-line technique due to its high sensitivity and the wealth of information it provides on the electronic environment of protons. We choose a polar aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) because it readily dissolves the carboxylic acid without engaging in rapid proton exchange with the analyte's -COOH proton, which would broaden or obscure the signal.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to allow for quantitative integration.

Data Interpretation & Expected Results: The spectrum is expected to show signals in the aromatic region (7.5-9.0 ppm) and a distinct, downfield signal for the carboxylic acid proton. While spectral data for the unsubstituted parent compound is sparse, analysis of closely related derivatives, such as 2-substituted quinazoline-4-carboxylic acids, provides excellent predictive power.[3][5]

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >13 ppm. In one study of a derivative, this proton appeared at 14.55 ppm.[3] Its breadth is due to hydrogen bonding and its downfield shift is a result of the strong deshielding effect of the carbonyl group.

-

Aromatic Protons (Ar-H): The five protons on the quinazoline ring will appear in the aromatic region. Their precise shifts and coupling patterns (doublets, triplets, or multiplets) depend on their position and neighboring protons. Based on derivatives, these signals are typically found between 7.6 and 8.6 ppm.[3][5] The proton at position 2 is often the most deshielded of the ring protons due to the influence of the two adjacent nitrogen atoms.

Data Presentation: ¹H NMR

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 13.0 | Broad Singlet (br s) | 1H |

| Aromatic Protons | 7.5 - 9.0 | Doublet (d), Triplet (t), Multiplet (m) | 5H total |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Causality: ¹³C NMR complements ¹H NMR by providing a map of the carbon framework. Although it has lower natural abundance and sensitivity, it is indispensable for confirming the number and type of carbon atoms (quaternary, CH, etc.). A proton-decoupled experiment is standard, yielding a spectrum of singlets where each unique carbon environment produces a distinct peak.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument). A larger number of scans is required (often several hundred to thousands) due to the low natural abundance of ¹³C.

Data Interpretation & Expected Results: Nine distinct carbon signals are expected.

-

Carbonyl Carbon (-COOH): This is the most deshielded carbon, appearing significantly downfield, typically in the 165-170 ppm range. For a 2-substituted derivative, this signal was observed at 166.64 ppm.[3]

-

Aromatic & Heterocyclic Carbons: The remaining eight carbons of the quinazoline ring will appear between approximately 119 and 160 ppm.[3][5] Carbons directly attached to nitrogen (e.g., C2 and C4) will be further downfield than the carbons of the benzene portion of the ring system.

Data Presentation: ¹³C NMR

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 170 |

| Aromatic/Heterocyclic Carbons | 119 - 160 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, FT-IR serves as a robust confirmation of the carboxylic acid and the aromatic ring system.

Experimental Protocol:

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Alternative (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Place the sample (pellet or ATR) in the spectrometer's sample compartment and record the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation & Expected Results: The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid and the aromatic rings.

-

O-H Stretch: A very broad and strong absorption band from 3500 cm⁻¹ down to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][6]

-

C=O Stretch: A strong, sharp absorption band between 1780-1700 cm⁻¹. Data from a closely related derivative shows this peak at 1776 cm⁻¹.[3]

-

C=C and C=N Stretches: Multiple sharp bands in the 1620-1450 cm⁻¹ region correspond to the stretching vibrations within the aromatic and heterocyclic rings.[3][7]

-

Aromatic C-H Stretch: A medium to weak absorption band typically appears just above 3000 cm⁻¹ (e.g., 3119 cm⁻¹).[3]

Data Presentation: FT-IR

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| > 3000 | C-H Stretch | Aromatic Ring |

| 1780 - 1700 | C=O Stretch (strong, sharp) | Carboxylic Acid |

| 1620 - 1450 | C=C and C=N Stretches | Aromatic/Heterocyclic Rings |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid |

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for highly conjugated systems like the quinazoline ring. The technique provides information about the π-electron system and can be used for quantitative analysis. The choice of solvent is important; a UV-transparent solvent like acetonitrile or ethanol is preferred.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a suitable UV-grade solvent (e.g., acetonitrile).

-

Acquisition: Record the absorption spectrum from approximately 200 to 600 nm using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent as a reference.

Data Interpretation & Expected Results: Quinazoline derivatives typically display two main absorption bands corresponding to different electronic transitions.[8]

-

π → π Transitions:* A high-intensity band is expected in the 240–300 nm region, arising from electronic transitions within the aromatic π-system.[8]

-

n → π Transitions:* A lower-intensity band is expected at a longer wavelength, typically between 310–425 nm. This is due to the transition of a non-bonding electron (from nitrogen) to an anti-bonding π* orbital.[8]

Data Presentation: UV-Vis

| Wavelength (λ_max) | Transition Type | Associated Moiety |

|---|---|---|

| ~240 - 300 nm | π → π* | Fused Aromatic Ring System |

| ~310 - 425 nm | n → π* | Heterocyclic Ring (C=N) |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. We select a soft ionization technique like Electrospray Ionization (ESI) because it is well-suited for polar, moderately sized molecules like this compound, and it typically yields the intact molecular ion with minimal fragmentation, which is ideal for molecular weight confirmation.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the resulting ions.

Data Interpretation & Expected Results: The molecular formula is C₉H₆N₂O₂. The exact mass is 174.0429 Da.[4]

-

Molecular Ion Peak: In ESI positive mode, the primary peak observed will be the protonated molecule [M+H]⁺. Therefore, a strong signal is expected at an m/z value of approximately 175.0502.

-

Fragmentation: While ESI is a soft technique, some fragmentation might occur. A common loss for carboxylic acids is the neutral loss of formic acid (HCOOH, 46 Da) or water (H₂O, 18 Da).

Data Presentation: Mass Spectrometry

| m/z (Expected) | Ion Assignment | Ionization Mode |

|---|---|---|

| 175.0502 | [M+H]⁺ | ESI Positive |

| 174.0429 | [M]⁺ (if EI is used) | Electron Ionization |

Integrated Analytical Workflow

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive characterization of this compound is achieved through a synergistic application of NMR, FT-IR, UV-Vis, and Mass Spectrometry. Mass spectrometry confirms the molecular weight (m/z ≈ 175 for [M+H]⁺). FT-IR validates the presence of the critical carboxylic acid and aromatic ring functionalities. UV-Vis spectroscopy corroborates the existence of the extended conjugated π-electron system. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the proton and carbon frameworks, allowing for the complete assignment of the molecular structure. This multi-faceted, self-validating approach ensures the identity, purity, and structural integrity of this vital chemical scaffold, providing the necessary confidence for its use in research and drug development.

References

- Gök, D. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Gorgani, L., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC.

- Gök, D. (2022).

-

PubChem. (n.d.). This compound. National Institutes of Health. [Link]

-

Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chim Pharm Indica, 13(3), 212. [Link]

-

Tiwary, B. K., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Biological Therapeutics, 1(104). [Link]

-

LibreTexts Chemistry. (n.d.). IR: carboxylic acids. [Link]

-

ResearchGate. (n.d.). FT-IR spectral data of quinazoline-4-ones. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. omicsonline.org [omicsonline.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. This compound | C9H6N2O2 | CID 23008716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Quinazoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-4-carboxylic acid stands as a pivotal scaffold in medicinal chemistry and drug development. As a heterocyclic aromatic compound, its derivatives have demonstrated a wide array of biological activities, making the quinazoline nucleus a privileged structure in the design of novel therapeutic agents. A precise understanding of its molecular architecture is fundamental for structure-activity relationship (SAR) studies, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating this structure in solution.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the ¹H and ¹³C NMR spectra of this compound. Due to the scarcity of publicly available experimental NMR data for the unsubstituted parent compound, this guide will leverage high-quality experimental data from the closely related analog, 2-phenyl-quinazoline-4-carboxylic acid , as a primary illustrative example. This will be supplemented with predicted spectral data for the parent this compound to provide a comprehensive and instructive analysis for researchers in the field.

Principles of NMR Spectroscopy for the Quinazoline Scaffold

Nuclear Magnetic Resonance spectroscopy relies on the magnetic properties of atomic nuclei, most commonly ¹H (protons) and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of the nucleus. This sensitivity is what makes NMR a powerful tool for structure elucidation.[1]

For a molecule like this compound, several key factors dictate the observed chemical shifts (δ), reported in parts per million (ppm):

-

Hybridization: Protons and carbons in the aromatic quinazoline ring are sp² hybridized and thus resonate at lower field (higher ppm values) compared to sp³ hybridized atoms.[1]

-

Electron Density & Electronegativity: The nitrogen atoms in the quinazoline ring are more electronegative than carbon. They withdraw electron density from the ring, "deshielding" adjacent protons and carbons. This deshielding effect causes their resonance signals to shift downfield. Protons closer to the nitrogen atoms, such as H-2 and H-8, are expected to appear at higher chemical shifts.

-

Anisotropic Effects: The π-electron system of the aromatic rings generates its own magnetic field. Protons situated on the edge of the ring (the aromatic protons) experience a reinforced magnetic field, which deshields them and shifts their signals significantly downfield, typically in the 7-9 ppm range for ¹H NMR.[1]

-

Substituent Effects: The carboxylic acid group (-COOH) is an electron-withdrawing group, which will further deshield adjacent protons and carbons. Conversely, electron-donating groups would shield them, shifting their signals upfield.

The structure of this compound with the standard numbering system is shown below. This numbering is crucial for the assignment of NMR signals.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting or multiplicity), and the relative number of protons of each type (integration).

Illustrative Example: 2-Phenyl-quinazoline-4-carboxylic acid

The ¹H NMR data for 2-phenyl-quinazoline-4-carboxylic acid, synthesized and characterized in DMSO-d₆, serves as an excellent model to understand the quinazoline core.

Table 1: Experimental ¹H NMR Data for 2-Phenyl-quinazoline-4-carboxylic acid in DMSO-d₆

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| COOH | Broad Singlet (br s) | 14.42 | - |

| H-Ar (Phenyl) | Multiplet (m) | 8.60 - 8.57 | - |

| H-5 | Doublet (d) | 8.42 | 8.3 |

| H-8 | Multiplet (m) | 8.19 - 8.09 | - |

| H-Ar (Phenyl) | Multiplet (m) | 8.19 - 8.09 | - |

| H-6 | Triplet (t) | 7.82 | 7.6 |

| H-Ar (Phenyl) | Multiplet (m) | 7.62 - 7.59 | - |

-

Carboxylic Acid Proton (COOH): The most downfield signal at 14.42 ppm is a broad singlet characteristic of a carboxylic acid proton. Its breadth is due to hydrogen bonding and chemical exchange.

-

Quinazoline Ring Protons (H-5, H-6, H-8):

-

H-5: This proton is adjacent to the electron-withdrawing carboxylic acid group and part of the fused benzene ring. It appears as a doublet at 8.42 ppm due to coupling with H-6.

-

H-8: Located peri to a nitrogen atom (N-1), H-8 is significantly deshielded and is found within the multiplet between 8.19-8.09 ppm.

-

H-6: This proton appears as a triplet at 7.82 ppm, as it is coupled to both H-5 and H-7 (though H-7 is not explicitly resolved in this dataset).

-

-

Phenyl Group Protons: The protons on the C-2 phenyl substituent resonate in the multiplets between 8.60-7.59 ppm.

Predicted Spectrum: Unsubstituted this compound

For the parent compound, which lacks the phenyl group at the C-2 position, we would expect a significant change: the appearance of a signal for H-2.

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) |

| COOH | Singlet (s) | ~14.5 |

| H-2 | Singlet (s) | ~9.4 |

| H-5 | Doublet (d) | ~8.5 |

| H-8 | Doublet (d) | ~8.3 |

| H-7 | Triplet (t) | ~8.1 |

| H-6 | Triplet (t) | ~7.9 |

-

H-2: The most notable feature would be the appearance of the H-2 proton. Being situated between two electronegative nitrogen atoms, this proton is expected to be the most downfield of the ring protons, appearing as a sharp singlet around 9.4 ppm.

-

Aromatic System: The protons of the benzene ring (H-5, H-6, H-7, H-8) would form a more classical four-proton aromatic splitting pattern, with H-5 and H-8 appearing as doublets and H-6 and H-7 as triplets (or more complex doublet of doublets).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms in a molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

Illustrative Example: 2-Phenyl-quinazoline-4-carboxylic acid

The ¹³C NMR data for the 2-phenyl derivative provides insight into the carbon environment of the quinazoline core.

Table 3: Experimental ¹³C NMR Data for 2-Phenyl-quinazoline-4-carboxylic acid in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 166.79 |

| C-2, C-4 | 159.88, 159.47 |

| C-8a | 151.85 |

| C-Ar (Phenyl) | 137.18 |

| C-7 | 135.67 |

| C-Ar (Phenyl) | 131.60 |

| C-Ar (Phenyl) | 129.26 |

| C-Ar (Phenyl) | 129.18 |

| C-Ar (Phenyl) | 129.09 |

| C-5 | 128.66 |

| C-6 | 126.42 |

| C-4a | 119.77 |

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most downfield signal at 166.79 ppm, which is typical for this functional group.

-

Quaternary Carbons: The carbons directly bonded to nitrogen (C-2, C-4) and the bridgehead carbons (C-8a, C-4a) show distinct chemical shifts. C-2 and C-4 are highly deshielded due to their proximity to nitrogen, appearing around 159 ppm. C-4a is the most shielded of the quaternary carbons, resonating at 119.77 ppm.

-

Protonated Carbons: The protonated carbons of the quinazoline ring (C-5, C-6, C-7, C-8) appear in the typical aromatic region of 126-136 ppm.

Predicted Spectrum: Unsubstituted this compound

Removing the phenyl group at C-2 would simplify the spectrum and shift the resonance of C-2.

Table 4: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167 |

| C-4 | ~160 |

| C-2 | ~155 |

| C-8a | ~152 |

| C-7 | ~136 |

| C-5 | ~130 |

| C-8 | ~129 |

| C-6 | ~128 |

| C-4a | ~120 |

-

C-2: In the absence of the phenyl group, the C-2 carbon would be less substituted and is predicted to shift upfield compared to the 2-phenyl analog, likely appearing around 155 ppm.

-

Simplified Aromatic Region: The spectrum would be simplified, showing only the signals for the nine carbons of the parent this compound molecule.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation

-

Massing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount depends on the compound's molecular weight and the spectrometer's sensitivity.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar compounds and its high boiling point.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. If necessary, gentle heating in a warm water bath can aid dissolution.

-

Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup & Data Acquisition

-

Instrument Tuning: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C and the magnetic field shimmed to ensure homogeneity, which results in sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton signals (e.g., -2 to 16 ppm).

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to singlets.

-

Spectral Width: Set to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

-

Number of Scans: ¹³C is much less sensitive than ¹H, so a larger number of scans is required (e.g., 1024 to 4096 scans), which can take from 30 minutes to several hours.

-

Relaxation Delay (d1): A 2-second delay is a good starting point.

-

3. Data Processing

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is calibrated by setting the chemical shift of the reference signal (residual solvent or TMS) to its known value.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons.

Caption: A generalized workflow for NMR sample analysis.

Conclusion

This technical guide provides a framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By using experimental data from a close structural analog and high-quality predicted data, we have elucidated the key spectral features of this important heterocyclic scaffold. The detailed experimental protocol provides a reliable methodology for researchers to acquire their own high-quality data. A thorough understanding of the NMR data is indispensable for any scientist engaged in the synthesis, characterization, and application of quinazoline-based molecules in drug discovery and materials science.

References

-

Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. [Link]

-

Gök, D. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. [Link]

-

Jin, L., et al. (n.d.). Supporting Information for [Title of paper - specific title not available from snippet]. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. "this compound." PubChem Compound Database. [Link]

-

Wikipedia. (2023). Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

Sources

Infrared (IR) spectroscopy of Quinazoline-4-carboxylic acid

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Quinazoline-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are known for a wide range of pharmacological activities, and understanding their structural characteristics is paramount.[1][2] This document will delve into the theoretical principles of IR spectroscopy as applied to this molecule, detail experimental protocols for sample analysis, and provide an expert interpretation of the resulting spectrum. The causality behind spectral features is explained, linking vibrational modes to the specific functional groups and structural framework of the molecule, thereby offering researchers a robust guide for characterization and quality control.

Introduction: The Significance of this compound

Quinazoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyrimidine ring, serves as a core scaffold for numerous biologically active compounds.[3] The addition of a carboxylic acid group at the 4-position introduces a critical functional moiety that can influence the molecule's solubility, acidity, and ability to interact with biological targets. The synthesis of this compound derivatives is a subject of ongoing research, often involving one-pot, three-component condensation reactions.[4][5] Accurate structural elucidation is a critical step following synthesis, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular architecture.

Foundational Principles: IR Spectroscopy for Heterocyclic Carboxylic Acids

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Each functional group within a molecule possesses unique vibrational modes (stretching, bending) that absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹).

For this compound, the IR spectrum is a composite of vibrations from three primary structural components:

-

The Carboxylic Acid Group (-COOH): This group gives rise to some of the most distinct and easily identifiable peaks in the spectrum.

-

The Quinazoline Ring System: This aromatic heterocyclic structure has characteristic absorptions related to C=C and C=N bonds within the fused rings.

-

Aromatic C-H Bonds: Vibrations from the hydrogen atoms attached to the benzene portion of the quinazoline ring.

The analysis hinges on identifying these group frequencies and understanding how their electronic and steric environment within the molecule influences their exact position and appearance.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Obtaining a clean and interpretable IR spectrum is contingent on meticulous sample preparation and proper instrument operation.

Step-by-Step Methodology (KBr Pellet Technique)

The solid-state Potassium Bromide (KBr) pellet technique is a common and effective method for analyzing solid samples like this compound.

-

Sample Preparation:

-

Drying: Ensure both the sample and spectroscopic grade KBr powder are completely dry to avoid a broad absorption band from water's O-H stretch around 3400 cm⁻¹. Use a drying oven or desiccator.

-

Grinding: Add approximately 1-2 mg of this compound to 100-200 mg of KBr powder in an agate mortar.

-

Mixing: Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of IR radiation.

-

-

Pellet Formation:

-

Loading: Transfer a small amount of the powder into a pellet press die.

-

Pressing: Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This process should be done under vacuum to remove trapped air, resulting in a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Instrument: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Place the empty sample holder in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical range for analysis is 4000-400 cm⁻¹.

-

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of this compound is rich with information. The interpretation involves assigning the observed absorption bands to specific molecular vibrations. The data presented for a closely related derivative, 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid, shows characteristic peaks at 3500-2500 cm⁻¹ (COOH), 3119 cm⁻¹ (Ar C-H), 1776 cm⁻¹ (C=O), and 1614-1455 cm⁻¹ (C=C and C=N), which provides an excellent reference for the parent compound.[5]

Diagram: Key Vibrational Modes of this compound

Caption: Key vibrational modes for this compound.

Table 1: Assignment of Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Description |

| ~3300–2500 | O–H Stretch | Carboxylic Acid (-COOH) | Very Broad, Strong | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[6][7] It often overlaps with C-H stretching frequencies.[6] The solid-state nature of the sample promotes strong intermolecular hydrogen bonding, leading to this characteristic breadth.[8] |

| ~3120–3000 | C–H Stretch | Aromatic (Quinazoline Ring) | Medium to Weak, Sharp | These absorptions appear just above 3000 cm⁻¹ and are characteristic of C-H bonds on an aromatic ring. |

| ~1776–1690 | C=O Stretch | Carboxylic Acid (-COOH) | Strong, Sharp | This is one of the strongest and most reliable bands in the spectrum.[6] Its frequency can be slightly elevated due to the electron-withdrawing nature of the adjacent quinazoline ring system. For a similar derivative, a value of 1776 cm⁻¹ was reported.[5] |

| ~1620–1450 | C=N and C=C Stretches | Quinazoline Ring | Medium to Strong, Multiple Bands | The aromatic quinazoline core gives rise to a series of complex vibrations in this region, often referred to as the "fingerprint region".[1][5] These bands confirm the presence of the heterocyclic ring structure. |

| ~1440–1395 | O–H Bend | Carboxylic Acid (-COOH) | Medium | This in-plane bending vibration of the O-H group is a secondary characteristic of the carboxylic acid function.[6][8] |

| ~1320–1210 | C–O Stretch | Carboxylic Acid (-COOH) | Strong | This band arises from the stretching of the C-O single bond and often involves coupling with the O-H bending motion.[6][8] Its high intensity is characteristic. |

| ~950–910 | O–H Bend (Out-of-Plane) | Carboxylic Acid (-COOH) | Broad, Medium | A broad band resulting from the out-of-plane bend of the hydrogen-bonded O-H group is another key indicator of a dimeric carboxylic acid.[6] |

Workflow: From Spectrum to Structure

Caption: Logical workflow for confirming molecular structure via IR.

Conclusion: A Self-Validating Spectroscopic Profile

The IR spectrum of this compound provides a self-validating system for its identification. The presence of the extremely broad O-H stretch, coupled with the intense C=O and C-O stretching bands, unequivocally confirms the carboxylic acid moiety. Simultaneously, the pattern of absorptions in the 1620-1450 cm⁻¹ region, along with aromatic C-H stretches above 3000 cm⁻¹, validates the integrity of the quinazoline ring system. This combination of distinct features makes IR spectroscopy an indispensable tool for researchers in synthesis, purification, and quality assessment of this important class of compounds.

References

-

Gök, D., & Çetinkaya, Y. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. [Link]

-

Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology & Chemistry, 50(4), 377-386. [Link]

-

Jain, P., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

-

Smits, R. A., et al. (2010). Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists. Journal of Medicinal Chemistry, 53(6), 2390–2400. [Link]

-

Ioniță, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Pharmaceuticals, 14(4), 379. [Link]

-

Kumar, Dr. A. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology, 12(7). [Link]

-

Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834–4838. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

ResearchGate. (n.d.). IR spectrum of compound 1. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

ResearchGate. (n.d.). Postulated mechanism for the synthesis of quinazoline‐4‐carboxamides. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Ishikita, H., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5133–5141. [Link]

-

Patel, H. D., & Vasava, D. J. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

ResearchGate. (n.d.). One-pot Three-component Synthesis of Novel this compound and Derivatives. [Link]

-

Wikipedia. (n.d.). Quinazoline. [Link]

Sources

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijirt.org [ijirt.org]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spcmc.ac.in [spcmc.ac.in]

A Technical Guide to the One-Pot Synthesis of Quinazoline-4-carboxylic Acid Derivatives

Abstract

Quinazoline-4-carboxylic acid and its derivatives represent a critical scaffold in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities. The efficient construction of this heterocyclic system is of paramount importance. This in-depth technical guide provides a comprehensive overview of the predominant one-pot synthetic methodologies for preparing this compound derivatives. We will delve into the intricate reaction mechanisms, provide detailed, field-proven experimental protocols, and offer a comparative analysis of the primary synthetic routes commencing from isatin and isatoic anhydride. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of these vital compounds.

Introduction: The Significance of the this compound Scaffold

The quinazoline core is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring. The presence of a carboxylic acid group at the 4-position significantly influences the molecule's physicochemical properties and biological activity, often serving as a handle for further derivatization. These derivatives have garnered substantial interest due to their diverse therapeutic potential, including applications as antitumor, antimalarial, antibacterial, and anti-inflammatory agents.

The elegance of one-pot syntheses lies in their ability to construct complex molecules from simple precursors in a single reaction vessel, thereby minimizing purification steps, solvent usage, and overall cost. This guide will focus on the most prevalent and mechanistically insightful one-pot approaches to this important class of molecules.

The Isatin-Based One-Pot Synthesis: A Detailed Mechanistic Walkthrough

A robust and widely employed one-pot synthesis of this compound derivatives commences with the readily available starting material, isatin. This multi-component reaction involves the in-situ formation of a key intermediate, (2-aminophenyl)oxoacetic acid, which then undergoes a cyclocondensation reaction.

Step 1: Base-Catalyzed Hydrolysis of Isatin

The synthesis is initiated by the hydrolysis of the amide bond within the isatin ring under basic conditions. This ring-opening step is crucial as it unmasks the aniline and keto-acid functionalities necessary for the subsequent cyclization. The resulting intermediate is the salt of (2-aminophenyl)oxoacetic acid. While this intermediate can be isolated, in a one-pot procedure, it is generated and consumed in situ[1].

Step 2: Three-Component Cyclocondensation

Following the hydrolysis of isatin, the reaction mixture, now containing the (2-aminophenyl)oxoacetate salt, is treated with an aldehyde and an ammonium salt, typically ammonium acetate, which serves as the source of the second nitrogen atom in the quinazoline ring. Two primary mechanistic pathways are proposed for the subsequent formation of the quinazoline ring[2].

Path A: This pathway begins with the condensation of the aldehyde with the aniline derivative ((2-aminophenyl)oxoacetic acid salt) to form an aldimine intermediate. Subsequent reaction with ammonium acetate leads to a diimine species. Intramolecular cyclization followed by aromatization, often through air oxidation of a 1,2-dihydroquinazoline intermediate, yields the final this compound derivative.

Path B: In this alternative mechanism, the aldehyde first reacts with ammonium acetate to form an aldimine. This aldimine then undergoes a cyclization and aromatization reaction with the (2-aminophenyl)oxoacetic acid salt to furnish the quinazoline product. Similar to Path A, the final step involves the oxidation of a dihydroquinazoline intermediate.

Below is a graphical representation of these convergent mechanistic pathways.

Caption: Convergent mechanistic pathways for the one-pot synthesis of this compound derivatives from isatin.

Experimental Protocol: Synthesis of 2-Phenyl-quinazoline-4-carboxylic acid

The following protocol is a representative example of the isatin-based one-pot synthesis.

Materials:

-

(2-amino-phenyl)-oxo-acetic acid sodium salt (prepared from isatin)

-

Benzaldehyde

-

Ammonium acetate

-

Ethanol

-

2N Hydrochloric acid

-

Distilled water

Procedure:

-

To a solution of (2-amino-phenyl)-oxo-acetic acid sodium salt (0.187 g, 1 mmol) in ethanol (10 mL) at room temperature, add ammonium acetate (0.154 g, 2 mmol) and benzaldehyde (0.106 g, 1 mmol).

-

Stir the mixture and heat to reflux for 24 hours.

-

Filter the formed precipitate while the solution is still hot. This precipitate is the sodium salt of 2-phenyl-quinazoline-4-carboxylic acid.

-

To obtain the free carboxylic acid, add the precipitate (0.272 g, 1 mmol) to distilled water (10 mL).

-

Heat the solution to 90°C and slowly acidify with 2N HCl(aq) until the pH reaches 1.

-

Allow the resulting mixture to stand at 5°C overnight.

-

Filter the precipitate, wash with water (3 x 15 mL), and crystallize from toluene to yield pure 2-phenyl-quinazoline-4-carboxylic acid.

| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| Isatin (hydrolyzed) | Benzaldehyde, NH₄OAc | Ethanol | 24 | 29 | |

| Isatin (hydrolyzed) | 4-Chlorobenzaldehyde, NH₄OAc | Ethanol | - | - | [2] |

The Isatoic Anhydride-Based One-Pot Synthesis: A Versatile Alternative

Isatoic anhydride is another readily available and versatile starting material for the one-pot synthesis of quinazoline derivatives, primarily leading to 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the corresponding quinazolin-4(3H)-ones. While the direct one-pot synthesis of quinazoline-4-carboxylic acids from isatoic anhydride is less commonly reported, understanding the formation of the quinazolinone core is crucial.

Mechanistic Pathway

The one-pot, three-component reaction of isatoic anhydride, an aldehyde, and an amine (or ammonium acetate as an ammonia source) proceeds through a well-established mechanism[3][4].

-

Ring Opening of Isatoic Anhydride: The reaction is initiated by the nucleophilic attack of the amine (or ammonia from ammonium acetate) on one of the carbonyl groups of isatoic anhydride. This leads to the opening of the anhydride ring and, following decarboxylation, the in-situ formation of a 2-aminobenzamide intermediate.

-

Schiff Base Formation: The newly formed 2-aminobenzamide then condenses with the aldehyde to form a Schiff base (an imine).

-

Intramolecular Cyclization: The final step involves an intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, leading to the formation of the 2,3-dihydroquinazolin-4(1H)-one ring system.

-

Aromatization (Optional Step): If the desired product is the fully aromatic quinazolin-4(3H)-one, a subsequent oxidation step is required to remove the hydrogen atoms at the 1 and 2 positions.

The mechanism is depicted in the following diagram:

Caption: General mechanism for the one-pot synthesis of quinazolinones from isatoic anhydride.

Experimental Protocol: Synthesis of 2,3-Disubstituted 2,3-dihydroquinazolin-4(1H)-ones

This protocol exemplifies the synthesis of the dihydroquinazoline core from isatoic anhydride.

Materials:

-

Isatoic anhydride

-

Aromatic aldehyde

-

Primary amine

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Ethanol

Procedure:

-

In a reaction vessel, combine isatoic anhydride (1.1 mmol), the aromatic aldehyde (1 mmol), the primary amine (1 mmol), and Bi(NO₃)₃·5H₂O (0.05 mmol) as a catalyst.

-

Heat the mixture at 80°C under solvent-free conditions for the appropriate time (typically monitored by TLC).

-

Upon completion of the reaction, add hot ethanol (15 mL) to the reaction mixture.

-

Filter the solution and allow it to cool to room temperature.

-

The product will crystallize from the solution and can be collected by filtration.

| Starting Material | Reagents | Catalyst | Conditions | Yield (%) | Reference |

| Isatoic anhydride | 4-Chlorobenzaldehyde, Ethylamine | Bi(NO₃)₃·5H₂O | 80°C, solvent-free | 97 | |

| Isatoic anhydride | Benzaldehyde, Aniline | Bi(NO₃)₃·5H₂O | 80°C, solvent-free | 95 | |

| Isatoic anhydride | Various aldehydes and amines | Sulfamic acid | Water or Ethanol, RT | 72-84 | [5] |

Comparative Analysis of the Isatin and Isatoic Anhydride Routes

Both the isatin and isatoic anhydride routes offer effective one-pot methodologies for accessing the quinazoline core. However, they possess distinct advantages and limitations that should be considered based on the desired final product and available resources.

Isatin Route:

-

Advantages:

-

Directly yields the this compound functionality.

-

The starting material, isatin, is commercially available and can be readily synthesized.

-

-

Limitations:

-

The initial hydrolysis step requires basic conditions, which may not be compatible with sensitive functional groups on the starting materials.

-

Reported yields can be moderate.

-

Isatoic Anhydride Route:

-

Advantages:

-

Limitations:

-

Primarily yields quinazolin-4(3H)-ones, requiring further modification to introduce a carboxylic acid at the 4-position.

-

An additional oxidation step is necessary to obtain the fully aromatic quinazolinone.

-

Conclusion and Future Perspectives

The one-pot synthesis of this compound derivatives and their analogs is a dynamic area of research, with the isatin and isatoic anhydride routes being the most prominent and well-established methods. The choice between these pathways is dictated by the specific synthetic target and the desired functional group tolerance. The isatin route provides a more direct entry to the carboxylic acid derivatives, while the isatoic anhydride approach offers high yields for the quinazolinone core, which can serve as a versatile intermediate.

Future research in this field will likely focus on the development of more sustainable and atom-economical catalytic systems, the expansion of the substrate scope to include more complex and diverse starting materials, and the development of novel one-pot strategies that directly yield highly functionalized this compound derivatives with high efficiency and stereoselectivity.

References

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available at: [Link]

-

Pfitzinger reaction - Wikipedia. Available at: [Link]

-

Gök, D. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. Available at: [Link]

-

Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). National Institutes of Health. Available at: [Link]

-

Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Available at: [Link]

-

Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. Available at: [Link]

-

Sharma, P., & Kumar, A. (2018). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijarsct.co.in [ijarsct.co.in]

An In-depth Technical Guide to Quinazoline-4-carboxylic Acid: Physicochemical Properties and Chemical Reactivity for Researchers and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline-4-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. Its core structure, a fusion of a pyrimidine and a benzene ring, serves as a privileged scaffold in the design of a wide array of biologically active molecules. The inherent chemical functionalities of the quinazoline ring system, coupled with the reactivity of the carboxylic acid group at the 4-position, provide a versatile platform for the synthesis of diverse derivatives with a broad spectrum of pharmacological activities.

This technical guide offers a comprehensive exploration of the physical and chemical properties of this compound. It is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug discovery and development, providing the foundational knowledge necessary for the effective utilization of this important chemical entity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is paramount for its application in research and development, influencing aspects from reaction conditions to formulation and bioavailability.

Physical State and Appearance

Under standard laboratory conditions, this compound and its simple derivatives are typically crystalline solids. The appearance can range from off-white to yellowish, depending on the purity and the specific derivative.

Melting and Boiling Points

Solubility Profile

The solubility of this compound and its derivatives is a critical parameter, particularly in the context of drug development. Generally, these compounds exhibit poor solubility in water. However, their solubility is pH-dependent due to the presence of the carboxylic acid group and the basic nitrogen atoms in the quinazoline ring. In alkaline solutions, the carboxylic acid group is deprotonated, forming a more soluble carboxylate salt. Conversely, in acidic solutions, the nitrogen atoms can be protonated, which may also enhance aqueous solubility.

In organic solvents, the solubility varies. A study on pyrazolo-quinazoline derivatives indicated that solubility generally increases with temperature and is higher in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) compared to less polar solvents like ethyl acetate[3]. For practical laboratory use, co-solvents such as DMSO or ethanol are often employed to achieve desired concentrations in aqueous buffers.

Acidity (pKa)

The pKa value is a crucial determinant of the ionization state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. While a precise experimental pKa value for this compound is not readily found, computational studies and data from related derivatives provide valuable insights. A computational study on a series of quinazoline derivatives predicted pKa values ranging from 2.40 to 8.98, depending on the substituents[4]. The carboxylic acid moiety is expected to have a pKa in the typical range for aromatic carboxylic acids, while the nitrogen atoms of the quinazoline ring contribute to the overall acid-base properties of the molecule.

Table 1: Physical and Computed Properties of this compound and its Derivatives

| Property | This compound (Computed) | 2-Phenyl-quinazoline-4-carboxylic acid (Experimental) | 2-(4-Chloro-phenyl)-quinazoline-4-carboxylic acid (Experimental) |

| Molecular Formula | C₉H₆N₂O₂ | C₁₅H₁₀N₂O₂ | C₁₅H₉ClN₂O₂ |

| Molecular Weight | 174.16 g/mol [5] | 250.26 g/mol [2] | 284.70 g/mol [1] |

| Melting Point | Not available | 153°C[2] | 172-173°C[1] |

| XLogP3 | 0.8[5] | Not available | Not available |

| Topological Polar Surface Area | 63.1 Ų[5] | Not available | Not available |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of quinazoline derivatives.

-

¹H NMR: The aromatic protons of the quinazoline ring system typically appear in the downfield region of the spectrum (δ 7.5-9.5 ppm). The carboxylic acid proton is usually observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm), though its visibility can be affected by the solvent and concentration.

-

¹³C NMR: The carbon signals of the quinazoline ring appear in the aromatic region (δ 120-160 ppm). The carbonyl carbon of the carboxylic acid group is typically found at a characteristic downfield position (δ > 165 ppm).

For example, the ¹H NMR spectrum of 2-phenyl-quinazoline-4-carboxylic acid in DMSO-d₆ shows a broad singlet for the carboxylic acid proton at 14.42 ppm, and the aromatic protons resonate between 7.59 and 8.60 ppm[2]. The ¹³C NMR spectrum displays the carbonyl carbon at 166.79 ppm[2].

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in this compound.

-

O-H Stretch: A broad absorption band in the region of 2500-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands.

-

C=O Stretch: A strong, sharp absorption band around 1700-1770 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

C=N and C=C Stretches: Absorptions in the 1450-1630 cm⁻¹ region are attributed to the C=N and C=C stretching vibrations of the quinazoline ring system.

In the IR spectrum of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid, a broad band from 2500-3500 cm⁻¹ is observed for the COOH group, and a strong carbonyl absorption appears at 1776 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition. For example, the HRMS (QTOF-ESI) of 2-phenyl-quinazoline-4-carboxylic acid shows a calculated m/z for C₁₅H₁₀N₂O₂ of 250.0742, with a found value of 251.0816 for [M+1]⁺[2].

Table 2: Summary of Key Spectroscopic Data for 2-Substituted Quinazoline-4-carboxylic Acids

| Spectroscopic Technique | 2-Phenyl-quinazoline-4-carboxylic acid | 2-(4-Chloro-phenyl)-quinazoline-4-carboxylic acid |

| ¹H NMR (DMSO-d₆, δ ppm) | 14.42 (br s, 1H, COOH), 8.60-7.59 (m, Ar-H)[2] | 14.55 (br s, 1H, COOH), 8.58-7.67 (m, Ar-H)[1] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 166.79 (C=O), 159.88-119.77 (Ar-C)[2] | 166.64 (C=O), 159.85-119.83 (Ar-C)[1] |

| IR (KBr, cm⁻¹) | 3500-2500 (COOH), 1713 (C=O), 1614-1442 (C=C, C=N)[2] | 3500-2500 (COOH), 1776 (C=O), 1614-1455 (C=C, C=N)[1] |

| HRMS (QTOF-ESI) [M+H]⁺ | Calculated: 251.0815, Found: 251.0816[2] | Calculated for C₁₅H₉ClN₂O₂ [M]⁺: 284.0353, Found: 284.0357[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-deficient pyrimidine ring, the fused benzene ring, and the carboxylic acid functionality.

Reactivity of the Quinazoline Ring System

The quinazoline ring is an aromatic heterocycle with two nitrogen atoms that influence its reactivity. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution.

The C4 and C2 positions of the quinazoline ring are the most susceptible to nucleophilic attack. This is a key reaction for the functionalization of the quinazoline scaffold. For instance, a chloro-substituent at the C4 position can be readily displaced by various nucleophiles, such as amines, to introduce diverse functionalities.

Electrophilic substitution primarily occurs on the benzene portion of the quinazoline ring. The order of reactivity for electrophilic attack is generally considered to be C8 > C6 > C5 > C7.

Caption: Reactivity of the Quinazoline Ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group at the 4-position is a versatile handle for further chemical modifications.

The carboxylic acid can be readily converted to its corresponding esters by reaction with alcohols in the presence of an acid catalyst, such as sulfuric acid. This is a standard method for modifying the lipophilicity and other properties of the molecule.

Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride, SOCl₂), followed by reaction with a primary or secondary amine. This allows for the introduction of a wide range of amine-containing fragments.

Under certain conditions, such as heating in the presence of a base, quinoline-4-carboxylic acid derivatives can undergo decarboxylation, where the carboxylic acid group is removed.

Synthesis and Purification

Several synthetic routes to this compound and its derivatives have been reported, often starting from readily available precursors like isatin or anthranilic acid.

A common and efficient method involves a one-pot, three-component reaction. For instance, 2-phenyl-quinazoline-4-carboxylic acid can be synthesized from the sodium salt of (2-amino-phenyl)-oxo-acetic acid (obtained from the hydrolysis of isatin), benzaldehyde, and ammonium acetate in ethanol[2]. This approach offers the advantage of building the complex quinazoline scaffold in a single step.

Caption: General Synthesis Workflow.

Purification of the final product is typically achieved by crystallization from a suitable solvent, such as a toluene-hexane or methanol-water mixture[2]. The purity of the synthesized compound can be assessed by techniques like thin-layer chromatography (TLC) and melting point determination.

Experimental Protocols

The following are generalized, step-by-step methodologies for key experiments related to this compound.

Protocol 1: Synthesis of 2-Phenyl-quinazoline-4-carboxylic acid

Causality: This protocol exemplifies a one-pot, three-component synthesis, which is an efficient strategy for constructing complex molecules from simple starting materials, minimizing reaction steps and purification procedures.

-

Preparation of (2-amino-phenyl)-oxo-acetic acid sodium salt: Hydrolyze isatin in an alkaline medium (e.g., with NaOH) to obtain the sodium salt of (2-amino-phenyl)-oxo-acetic acid.

-

One-Pot Reaction: In a round-bottom flask, dissolve the (2-amino-phenyl)-oxo-acetic acid sodium salt, benzaldehyde, and ammonium acetate in ethanol.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Isolation of the Salt: Upon cooling, the sodium salt of 2-phenyl-quinazoline-4-carboxylic acid will precipitate out of the solution. Collect the precipitate by filtration.

-

Acidification: Dissolve the collected salt in water and acidify the solution with a dilute acid (e.g., 2N HCl) to a pH of approximately 1-2.

-

Isolation of the Product: The water-insoluble 2-phenyl-quinazoline-4-carboxylic acid will precipitate. Collect the solid product by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene) to obtain the pure compound[2].

Protocol 2: Esterification of this compound